7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
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Overview
Description
7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is recognized for its significant applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis .
Preparation Methods
The synthesis of 7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling . These methods are favored for their efficiency and ability to produce high yields. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency .
Chemical Reactions Analysis
7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized derivatives of the original compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the development of new drugs due to its structural versatility . In biology and medicine, it has shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis . Additionally, it is used in the study of molecular mechanisms and pathways involved in infectious diseases .
Mechanism of Action
The mechanism of action of 7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets within bacterial cells . It disrupts essential biological processes, leading to the inhibition of bacterial growth and replication. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of nucleic acids and proteins .
Comparison with Similar Compounds
7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is unique due to its high potency against drug-resistant strains of tuberculosis . Similar compounds in the imidazo[1,2-a]pyridine class include 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which also exhibit significant anti-tuberculosis activity . this compound stands out for its broader spectrum of activity and higher efficacy .
Properties
IUPAC Name |
7,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-6-3-4-12-8(10(13)14)5-11-9(12)7(6)2;/h3-5H,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEIEVLWPJLOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(N2C=C1)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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